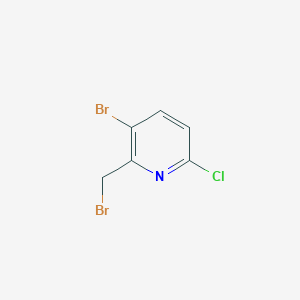

3-Bromo-2-(bromomethyl)-6-chloropyridine

Description

Properties

IUPAC Name |

3-bromo-2-(bromomethyl)-6-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTDJOOQGUUJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631545 | |

| Record name | 3-Bromo-2-(bromomethyl)-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547756-20-7 | |

| Record name | 3-Bromo-2-(bromomethyl)-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Bromomethyl 6 Chloropyridine

Strategic Approaches to Pyridine (B92270) Ring Halogenation

The introduction of halogen atoms onto the electron-deficient pyridine ring is a foundational aspect of synthesizing the target compound. The relative positions of the bromine and chlorine atoms (C3 and C6, respectively) demand careful selection of halogenating agents and precursors to achieve the desired substitution pattern.

Achieving regioselective bromination at the 3-position of a pyridine ring already bearing substituents at the 2- and 6-positions is a critical challenge. The process is governed by the electronic effects of the existing groups and the reaction mechanism. Electrophilic aromatic substitution is the most common pathway for ring bromination.

The pyridine nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. However, activating groups such as an alkyl substituent (e.g., a methyl group at C2) can facilitate the reaction. In a precursor like 6-chloro-2-methylpyridine, the methyl group is an ortho-, para-director, activating the C3 and C5 positions. The chloro group at C6 is deactivating but also directs ortho and para (to the C5 position). The combined influence of these factors makes the C3 and C5 positions the most likely sites for electrophilic attack.

Selective bromination at the C3 position can be achieved using molecular bromine in the presence of a strong acid or oleum. These harsh conditions enhance the electrophilicity of the bromine and can overcome the inherent low reactivity of the pyridine ring. The choice of reaction conditions is crucial to prevent side reactions or the formation of isomeric products. google.com

Table 1: Example of Regioselective Bromination

| Starting Material | Reagent | Conditions | Product | Yield |

|---|

The installation of a chlorine atom at the 6-position of the pyridine ring is often best accomplished by starting with a precursor that already contains this feature. Synthesizing the target compound from a non-chlorinated pyridine would require a regioselective chlorination step that can be difficult to control. Therefore, commercially available starting materials like 6-chloro-2-picoline (6-chloro-2-methylpyridine) are typically the preferred precursors.

Alternatively, the 6-chloro group can be introduced from a 6-hydroxypyridine derivative. The transformation of a pyridin-6-ol to a 6-chloropyridine is a standard procedure in heterocyclic chemistry, commonly achieved by treatment with chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This approach allows for the construction of the chlorinated scaffold before subsequent bromination and functionalization.

Table 2: General Chlorination of Pyridinols

| Starting Material | Reagent | Conditions | Product |

|---|

Introduction and Functionalization of the Bromomethyl Moiety

The final key structural feature of the target molecule is the bromomethyl group at the 2-position. This reactive moiety is typically introduced by the functionalization of a pre-existing methyl group.

Direct bromomethylation involves the introduction of a -CH₂Br group onto the aromatic ring in a single step, often using reagents like paraformaldehyde and hydrogen bromide. However, this reaction is a form of electrophilic substitution (specifically, a Friedel-Crafts alkylation variant) and is generally only effective on electron-rich, activated aromatic systems. The heavily substituted and electron-deficient nature of a 3-bromo-6-chloropyridine ring makes it unsuitable for direct bromomethylation, as the ring is highly deactivated towards electrophilic attack. This route is therefore not considered a viable synthetic strategy for this specific target compound.

The most effective and widely used method for introducing the bromomethyl group is the selective free-radical bromination of an alkyl side-chain on the pyridine ring. This reaction, often referred to as a Wohl-Ziegler bromination, specifically targets the benzylic-like protons of the methyl group at the C2 position. masterorganicchemistry.com

The precursor for this step is 3-bromo-6-chloro-2-methylpyridine (B163948). This compound is treated with N-Bromosuccinimide (NBS), which serves as a source of a low, steady concentration of molecular bromine, minimizing competitive electrophilic addition to the aromatic ring. masterorganicchemistry.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) to favor the radical pathway. daneshyari.comgoogle.com This method provides a high degree of selectivity for the desired bromomethyl product over ring bromination. youtube.com

A specific literature procedure details the reaction of 3-bromo-6-chloro-2-methylpyridine with N-bromosuccinimide and AIBN in refluxing carbon tetrachloride to yield 3-bromo-2-(bromomethyl)-6-chloropyridine.

Table 3: Selective Side-Chain Bromination of 3-Bromo-6-chloro-2-methylpyridine

| Substrate | Reagent | Initiator | Solvent | Conditions | Product |

|---|

Multi-Step Synthesis from Common Pyridine Precursors

Synthesizing this compound is fundamentally a multi-step process that combines the strategies of ring halogenation and side-chain functionalization. A logical and efficient pathway begins with a readily available, appropriately substituted pyridine derivative.

A representative synthetic route is outlined below:

Starting Material Selection : The synthesis commences with a precursor that simplifies the subsequent steps. 6-Chloro-2-methylpyridine is an ideal starting material as it already contains two of the required structural elements: the chloro group at C6 and the methyl group at C2.

Step A: Regioselective Ring Bromination : The first transformation is the electrophilic bromination of 6-chloro-2-methylpyridine. As discussed in section 2.1.1, treatment with a potent brominating system, such as molecular bromine in oleum, directs the bromine atom to the 3-position, yielding the key intermediate, 3-bromo-6-chloro-2-methylpyridine.

Step B: Radical Side-Chain Bromination : The final step involves the conversion of the methyl group to a bromomethyl group. Following the methodology described in section 2.2.2, the intermediate from Step A is subjected to Wohl-Ziegler conditions using NBS and a radical initiator (AIBN) to afford the final product, this compound.

This sequential approach ensures high regiochemical control at each stage, enabling the efficient construction of the target molecule.

Table 4: Summary of Multi-Step Synthesis Pathway

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| A | 6-Chloro-2-methylpyridine | Br₂, Oleum; Heat | 3-Bromo-6-chloro-2-methylpyridine |

Synthesis via 3-Bromo-6-chloro-2-methylpyridine as an Intermediate

A primary and direct route to this compound involves the use of 3-Bromo-6-chloro-2-methylpyridine as a direct precursor. This intermediate already possesses the required arrangement of bromo and chloro substituents on the pyridine ring. The synthesis is completed through a side-chain halogenation reaction, specifically targeting the methyl group at the 2-position.

This transformation is typically achieved via a free radical bromination. The reaction is commonly carried out using N-Bromosuccinimide (NBS) as the brominating agent, which is favored for its ability to provide a low, constant concentration of bromine. The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by UV light. An inert solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is used to facilitate the reaction.

Table 1: Radical Bromination of 3-Bromo-6-chloro-2-methylpyridine

| Reactant | Reagents | Product | Reaction Type |

|---|

Routes Employing Aminopyridine Derivatives

An alternative synthetic pathway begins with more fundamental building blocks, such as aminopyridine derivatives. This approach requires several steps to construct the desired halogenation pattern. A plausible route starts with an appropriately substituted amino picoline, such as 3-Amino-2-chloro-6-methylpyridine.

The key transformation in this sequence is the Sandmeyer reaction, a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate. nih.gov In this case, the amino group of 3-Amino-2-chloro-6-methylpyridine is first converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr). The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group with a bromine atom, yielding the intermediate 3-Bromo-6-chloro-2-methylpyridine. chemicalbook.com It is crucial to control the temperature during this reaction, as higher temperatures can lead to side reactions, such as the displacement of the existing chloro group with bromide. researchgate.net

Once the intermediate 3-Bromo-6-chloro-2-methylpyridine is synthesized, the final step is the radical bromination of the methyl group as described in the previous section.

Table 2: Multi-step Synthesis from an Aminopyridine Derivative

| Step | Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3-Amino-2-chloro-6-methylpyridine | 1. NaNO₂, HBr 2. CuBr | 3-Bromo-6-chloro-2-methylpyridine | Diazotization / Sandmeyer Reaction |

Catalytic Methods and Process Optimization in Synthesis

Development of Efficient Catalytic Systems for Halogenation and Functionalization

The synthesis of halogenated pyridines often relies on catalytic processes to ensure high selectivity and yield. In the context of the synthetic routes to this compound, catalysis is particularly relevant in the Sandmeyer reaction. While traditionally using stoichiometric amounts of copper salts, modern variations aim to improve efficiency. The conversion of the diazonium salt to the corresponding bromide is catalyzed by copper(I) bromide, which facilitates the single-electron transfer mechanism required for the transformation. nih.gov

Furthermore, the broader field of pyridine chemistry has seen the development of advanced catalytic systems for halogenation. These include palladium-catalyzed C-H halogenation protocols that utilize specialized ligands to direct the halogenation to specific positions. acs.org While direct electrophilic aromatic substitution on the electron-deficient pyridine ring is often challenging and requires harsh conditions, chemrxiv.orgacs.org newer methods provide milder alternatives. For instance, temporary transformation of the pyridine into a more reactive intermediate, such as a Zincke imine, can allow for highly regioselective halogenation under gentle conditions. chemrxiv.org Although not directly applied in the specific routes detailed above, these catalytic advancements represent the ongoing efforts to create more efficient and selective methods for synthesizing complex molecules like this compound.

Considerations for Scalable Synthesis

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale introduces several practical challenges that must be addressed. Key considerations include the cost of reagents, safety of operations, and environmental impact.

In the synthesis of halogenated pyridines, routes that employ extremely pyrophoric or toxic chemicals are problematic for large-scale production. mdpi.com For example, metal-halogen exchange reactions that use reagents like n-butyllithium often require cryogenic temperatures (e.g., -78 °C) and present significant handling risks, inhibiting their scalability. mdpi.com Optimization efforts focus on replacing such hazardous materials with safer, more manageable alternatives. An example is the substitution of n-butyllithium with Grignard reagents like isopropylmagnesium chloride lithium chloride complex (Turbo Grignard), which can be used at milder temperatures (e.g., 0 °C). mdpi.com

Similarly, the choice of chlorinating or brominating agents is critical. Robust but toxic reagents like thionyl chloride may be replaced with milder alternatives such as cyanuric chloride to avoid over-reaction and improve the safety profile. mdpi.com Another aspect of process optimization involves substituting highly toxic reagents like sodium cyanide with less hazardous alternatives, such as trimethylsilyl (B98337) cyanide, to enhance operational safety and reduce environmental concerns, making the process more suitable for industrial production. google.com

Table 3: Comparison of Reagents for Scalable Synthesis

| Process Step | Less Scalable Method | Improved / More Scalable Method | Reason for Improvement |

|---|---|---|---|

| Metal-Halogen Exchange | n-Butyllithium (at -78 °C) | "Turbo Grignard" Reagent (at 0 °C) | Avoids pyrophoric reagents and cryogenic conditions. mdpi.com |

| Chlorination | Thionyl Chloride (SOCl₂) | Cyanuric Chloride | Milder reagent, reduces risk of side reactions. mdpi.com |

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 2 Bromomethyl 6 Chloropyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 3-Bromo-2-(bromomethyl)-6-chloropyridine can occur at two primary locations: the benzylic-like carbon of the bromomethyl group and the carbon atoms of the pyridine (B92270) ring.

Reactivity of the Bromomethyl Group towards Nucleophiles

The bromomethyl group at the 2-position of the pyridine ring is analogous to a benzylic bromide. This structural feature renders the methylene (B1212753) carbon highly susceptible to nucleophilic attack. The lone pair of electrons on the adjacent pyridine nitrogen can stabilize the transition state, accelerating the substitution process. A variety of nucleophiles, including amines, alkoxides, and thiolates, are expected to readily displace the bromide ion.

The reaction with a nucleophile (Nu⁻) would proceed as follows:

3-Bromo-6-chloro-2-(bromomethyl)pyridine + Nu⁻ → 3-Bromo-6-chloro-2-(nucleophilomethyl)pyridine + Br⁻

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNA) on the pyridine ring of this compound is a more complex process. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4/C6). In this molecule, the chlorine atom is at the C6 position, and the bromine atom is at the C3 position.

Generally, halogens at the C2 and C6 positions of a pyridine ring are more susceptible to nucleophilic displacement than those at C3 and C5. This is due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer-like intermediate formed during the reaction. Therefore, it is predicted that nucleophilic attack would preferentially occur at the C6 position, leading to the displacement of the chloride ion.

The relative reactivity of halogens in nucleophilic aromatic substitution typically follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen. However, for heavier halogens, the strength of the carbon-halogen bond also plays a role. Given that both chlorine and bromine are good leaving groups, the electronic activation at the C6 position is expected to be the dominant factor.

Comparative Mechanistic Studies (e.g., SN1 vs. SN2 pathways)

The nucleophilic substitution at the bromomethyl group can proceed through either an SN1 or SN2 mechanism. The primary nature of the carbon bearing the bromine atom strongly favors an SN2 pathway. In an SN2 reaction, the nucleophile attacks the carbon atom and displaces the bromide ion in a single, concerted step. This mechanism leads to an inversion of stereochemistry if the carbon were chiral.

However, the proximity of the pyridine ring could potentially stabilize a carbocation intermediate through resonance, which would favor an SN1 mechanism. In an SN1 reaction, the bromide ion would first depart to form a primary, but resonance-stabilized, carbocation. This carbocation would then be rapidly attacked by the nucleophile.

The choice between these pathways is influenced by several factors, including the strength of the nucleophile, the solvent polarity, and the stability of the potential carbocation. For primary benzylic-type halides, the SN2 mechanism is generally predominant, especially with strong nucleophiles in polar aprotic solvents. An SN1 pathway might become more significant with weak nucleophiles in polar protic solvents that can solvate both the carbocation and the leaving group.

Table 1: Factors Influencing the Nucleophilic Substitution Pathway at the Bromomethyl Group

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, I⁻) |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMF) |

| Leaving Group | Good leaving group required | Good leaving group required |

Given that the bromomethyl group is a primary halide, the SN2 pathway is the more probable mechanism for its substitution reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound offers multiple sites for such transformations.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Stille, Kumada)

The bromine and chlorine atoms on the pyridine ring are suitable leaving groups for various palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to form the new bond and regenerate the catalyst.

Suzuki Coupling : This reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. It is a versatile method for forming C-C bonds.

Heck Reaction : This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene.

Stille Coupling : This reaction utilizes an organotin compound as the coupling partner. It is known for its tolerance of a wide range of functional groups.

Kumada Coupling : This reaction employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner.

While no specific examples of these reactions with this compound were found in the reviewed literature, the reactivity of other dihalopyridines provides valuable insights. For instance, the Suzuki coupling of various bromochloropyridines has been extensively studied.

Role of Bromine and Chlorine Substituents in Organometallic Coupling

In dihalogenated substrates, the selectivity of the cross-coupling reaction is a key consideration. The relative reactivity of the carbon-halogen bonds plays a crucial role in determining which halogen is displaced. In palladium-catalyzed reactions, the oxidative addition step is generally faster for C-Br bonds than for C-Cl bonds. This is due to the lower bond dissociation energy of the C-Br bond.

Therefore, in a cross-coupling reaction involving this compound, it is expected that the C-Br bond at the 3-position would react preferentially over the C-Cl bond at the 6-position. This would allow for the selective functionalization of the C3 position.

However, the electronic environment of the pyridine ring also influences the reactivity. The positions alpha to the nitrogen (C2 and C6) are more electron-deficient and thus more activated towards oxidative addition than the beta positions (C3 and C5). This electronic effect can sometimes override the inherent reactivity difference between the C-Br and C-Cl bonds. In the case of this compound, the chlorine is at an activated alpha-position (C6), while the bromine is at a less activated beta-position (C3). This could lead to competitive or even selective reaction at the C6 position, despite the C-Br bond being generally more reactive.

The choice of catalyst, ligands, and reaction conditions can often be tuned to control the regioselectivity of the coupling reaction. For example, bulky phosphine (B1218219) ligands can favor reaction at the less sterically hindered position.

Table 2: General Reactivity Order of Halogens in Palladium-Catalyzed Cross-Coupling

| Reaction Step | Reactivity Order |

| Oxidative Addition | C-I > C-Br > C-OTf > C-Cl |

The interplay between the inherent reactivity of the carbon-halogen bonds and the electronic and steric effects of the pyridine ring makes the selective functionalization of this compound a challenging but potentially rewarding synthetic endeavor. Further experimental studies are needed to fully elucidate the reactivity of this compound and harness its potential in organic synthesis.

Mechanistic Aspects of Catalyst Activation and Reactivity in Cross-Coupling

The presence of two distinct carbon-bromine bonds (C-Br) at the C3 position of the pyridine ring and in the 2-(bromomethyl) group, along with a carbon-chlorine (C-Cl) bond at the C6 position, endows this compound with a rich potential for cross-coupling reactions. The activation of the catalyst, typically a palladium(0) species, is a crucial step in these transformations. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. mdpi.comlibretexts.org

For this compound, the relative reactivity of the halogen substituents is a key determinant of reaction selectivity. Generally, the reactivity of aryl halides in oxidative addition follows the order I > Br > Cl. libretexts.org Therefore, the C3-Br bond is expected to be more reactive than the C6-Cl bond in palladium-catalyzed cross-coupling reactions. Furthermore, the benzylic C-Br bond of the bromomethyl group exhibits a different reactivity profile, often being more susceptible to nucleophilic substitution but also capable of participating in cross-coupling reactions under specific catalytic conditions.

Catalyst activation is typically achieved in situ from a palladium(II) precatalyst, such as palladium acetate (Pd(OAc)₂), which is reduced to the active Pd(0) species by a phosphine ligand, an amine, or another reducing agent present in the reaction mixture. The choice of ligand is critical in tuning the reactivity and stability of the palladium catalyst, thereby influencing the efficiency and selectivity of the cross-coupling reaction. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination.

Mechanistic studies on related bromopyridine systems in Suzuki-Miyaura reactions have provided insights into the transmetalation step, which can proceed through different pathways depending on the reaction conditions, including the nature of the base and the presence of water. wikipedia.org The base plays a crucial role in activating the organoboron reagent to facilitate the transfer of the organic group to the palladium center.

Table 1: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Partner | Catalytic System (Example) | Predicted Major Product |

| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-2-(bromomethyl)-6-chloropyridine |

| Alkyl Grignard reagent | PdCl₂(dppf) | 3-Alkyl-2-(bromomethyl)-6-chloropyridine |

| Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-2-(bromomethyl)-6-chloropyridine |

Note: The reactivity of the C2-bromomethyl group in cross-coupling reactions would likely require specific catalytic systems, potentially leading to different products under different conditions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

The pyridine ring is generally considered an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This inherent electron deficiency makes electrophilic aromatic substitution (EAS) reactions on pyridine significantly more challenging than on benzene. The presence of three halogen substituents (bromo and chloro) in this compound further deactivates the pyridine ring towards electrophilic attack. Halogens are deactivating groups in EAS reactions, withdrawing electron density from the ring through their inductive effect. nih.gov

Direct electrophilic substitution on such a heavily halogenated pyridine is highly unlikely to occur under standard conditions. For instance, nitration of pyridine itself requires harsh conditions (e.g., fuming sulfuric acid and nitric acid at high temperatures) and proceeds with low yield, primarily affording the 3-nitro product. masterorganicchemistry.comyoutube.com The presence of multiple deactivating halogen groups on the target molecule would necessitate even more forcing conditions, which could lead to decomposition.

To achieve substitution on the pyridine ring, alternative strategies are often employed for deactivated pyridines. One common approach is to first perform an N-oxidation of the pyridine to form the corresponding pyridine N-oxide. The N-oxide is more susceptible to electrophilic attack, and subsequent deoxygenation can yield the desired substituted pyridine. researchgate.netorganic-chemistry.org However, even with this activation, the presence of three halogens would still present a significant barrier to reaction.

Table 2: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Outcome |

| Nitration | HNO₃, H₂SO₄ | No reaction or decomposition |

| Bromination | Br₂, FeBr₃ | No reaction or decomposition |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | No reaction or decomposition |

Other Transformations of the Halogenated Pyridine Core

The most common oxidation reaction for pyridines involves the nitrogen atom, leading to the formation of a pyridine N-oxide. This transformation is typically achieved using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. arkat-usa.org The formation of the N-oxide can significantly alter the electronic properties of the pyridine ring, making it more amenable to certain subsequent reactions. For this compound, N-oxidation would likely proceed readily.

Oxidation of the bromomethyl group is another possibility. Depending on the oxidant used, this could lead to the corresponding aldehyde or carboxylic acid. However, this would compete with the oxidation of the pyridine nitrogen.

The pyridine ring of this compound can be reduced to a piperidine ring through catalytic hydrogenation. This process typically requires a noble metal catalyst such as platinum, palladium, or rhodium under a hydrogen atmosphere. asianpubs.orgnih.govliverpool.ac.uk The reaction conditions (pressure, temperature, and catalyst) can influence the stereoselectivity of the hydrogenation. Given the presence of multiple halogen substituents, dehalogenation could be a competing side reaction during catalytic hydrogenation.

Selective reduction of one of the carbon-halogen bonds may also be possible using specific reducing agents or catalytic systems. For instance, catalytic transfer hydrogenation could potentially offer a milder alternative to high-pressure hydrogenation.

While Diels-Alder reactions are a common method for synthesizing pyridine rings, their application to pre-existing, highly substituted pyridines as the diene or dienophile is less common. acs.orgacsgcipr.org The electron-deficient nature of the this compound ring would make it a poor diene in a normal electron-demand Diels-Alder reaction.

More relevant to this specific molecule is the potential for intramolecular cyclization reactions involving the 2-(bromomethyl) group. This reactive handle can participate in cyclization with a nucleophile introduced at the C3 position (following a cross-coupling reaction, for example) to form fused heterocyclic systems. Such intramolecular reactions are often entropically favored and can provide efficient routes to complex polycyclic structures. beilstein-journals.org

Kinetic and Thermodynamic Studies of Reaction Pathways

For palladium-catalyzed cross-coupling reactions, kinetic studies on similar bromopyridine systems have shown that the oxidative addition step is often rate-determining. researchgate.net The activation energy for this step would be influenced by the electronic nature of the pyridine ring and the specific palladium catalyst used.

For electrophilic aromatic substitution, the activation energy would be extremely high due to the deactivated nature of the pyridine ring, making the reaction kinetically prohibitive under normal conditions.

Table 3: General Thermodynamic and Kinetic Considerations for Reactions of Halogenated Pyridines

| Reaction Type | General Kinetic Profile | General Thermodynamic Profile |

| Palladium-Catalyzed Cross-Coupling | Rate-determining oxidative addition; influenced by ligand and substrate electronics. | Generally exothermic and exergonic. |

| Electrophilic Aromatic Substitution | Very high activation energy; kinetically disfavored. | Can be thermodynamically favorable, but kinetically inaccessible. |

| Catalytic Hydrogenation | Rate depends on catalyst, substrate, and hydrogen pressure. | Highly exothermic. |

Applications in Advanced Organic Synthesis and Derivatization

Precursor in the Synthesis of Complex Pyridine-Containing Compounds

The presence of multiple reactive centers on the pyridine (B92270) core of 3-Bromo-2-(bromomethyl)-6-chloropyridine makes it an ideal starting material for building intricate pyridine-based scaffolds.

The high reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions, providing a straightforward method for introducing a variety of functional groups at the 2-position of the pyridine ring. This initial derivatization can be followed by subsequent modifications at the 3- and 6-positions, leveraging the different reactivities of the bromo and chloro substituents in cross-coupling reactions. This sequential functionalization strategy enables the construction of a vast library of polysubstituted pyridine derivatives, which are key components in many biologically active compounds and functional materials.

For instance, the bromomethyl group can readily react with amines, alcohols, and thiols to form the corresponding aminomethyl, alkoxymethyl, and thiomethyl derivatives. These derivatives can then undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, at the C3-bromo and C6-chloro positions to introduce aryl, heteroaryl, or alkyl groups. The generally higher reactivity of the C-Br bond compared to the C-Cl bond in such reactions can often be exploited for selective, stepwise elaboration of the pyridine core.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Typical Reactions | Relative Reactivity |

| Bromomethyl | 2 | Nucleophilic Substitution | High |

| Bromo | 3 | Palladium-Catalyzed Cross-Coupling | Medium |

| Chloro | 6 | Palladium-Catalyzed Cross-Coupling | Low |

The juxtaposition of the bromomethyl group at the 2-position and the bromo substituent at the 3-position provides a unique opportunity for the construction of fused heterocyclic systems through intramolecular cyclization reactions. By introducing a suitable nucleophile that initially reacts with the bromomethyl group, a subsequent intramolecular reaction with the adjacent bromo-substituted carbon can lead to the formation of a new ring fused to the pyridine core.

This strategy is particularly valuable for the synthesis of thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines. For example, reaction with a thiol-containing nucleophile can lead to the formation of a thieno[2,3-b]pyridine (B153569) scaffold, a core structure found in numerous pharmacologically active compounds. Similarly, reactions with appropriate oxygen and nitrogen nucleophiles can pave the way for the synthesis of the corresponding furo- and pyrrolo-fused systems. These fused heterocycles are of significant interest due to their prevalence in medicinal chemistry and materials science.

Functionalization for Material Science Applications

The inherent electronic properties of the pyridine ring, combined with the ability to introduce a wide range of functional groups, make this compound an attractive building block for the development of novel organic materials.

Pyridine-containing molecules are widely explored for their potential as n-type organic semiconductors due to the electron-deficient nature of the pyridine ring. By utilizing this compound as a starting material, chemists can synthesize extended π-conjugated systems incorporating the pyridine moiety. Through cross-coupling reactions at the bromo and chloro positions, various aromatic and heteroaromatic units can be appended to the pyridine core, thereby tuning the electronic and photophysical properties of the resulting materials. The ability to precisely control the molecular architecture is crucial for optimizing charge transport characteristics and achieving high-performance organic field-effect transistors (OFETs) and other electronic devices.

Role in the Generation of Advanced Chemical Intermediates

One of the primary applications of this compound is its role as a precursor for other valuable chemical intermediates. A key example is its synthesis from 3-bromo-6-chloro-2-methylpyridine (B163948). This transformation is typically achieved through a free-radical bromination of the methyl group using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

The resulting this compound is a more versatile intermediate than its methyl-substituted precursor due to the enhanced reactivity of the bromomethyl group. This allows for a wider range of subsequent chemical modifications, making it a crucial stepping stone in multi-step synthetic sequences aimed at producing complex target molecules.

Table 2: Synthesis of this compound

| Starting Material | Reagents | Product |

| 3-Bromo-6-chloro-2-methylpyridine | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | This compound |

Synthesis of Key Intermediates for Multi-Step Routes

The strategic importance of this compound lies in the differential reactivity of its three halogen substituents. The bromomethyl group at the 2-position is highly susceptible to nucleophilic substitution (SN2) reactions, making it the typical starting point for derivatization. The bromine atom at the 3-position is well-suited for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Finally, the chlorine atom at the 6-position is the least reactive, generally requiring more forcing conditions for substitution, often via nucleophilic aromatic substitution (SNAr) or cross-coupling pathways.

This hierarchy of reactivity allows for a modular and predictable approach to the synthesis of highly substituted pyridine intermediates. A common synthetic strategy involves the initial selective reaction of the bromomethyl group with a nucleophile, followed by a palladium-catalyzed cross-coupling at the C3-bromo position, and concluding with a substitution or coupling reaction at the C6-chloro position. This stepwise functionalization is critical for building molecular complexity in a controlled manner, preventing the formation of undesired isomers and byproducts.

For instance, this compound serves as a key precursor in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines, which are significant scaffolds in medicinal chemistry. The synthesis can be initiated by reacting the bromomethyl group with an amine, followed by intramolecular cyclization and further functionalization at the remaining halogenated sites.

Table 1: Reactivity Profile of Functional Sites

| Functional Site | Position | Typical Reaction Type | Relative Reactivity |

| Bromomethyl | 2 | Nucleophilic Substitution (SN2) | High |

| Bromo | 3 | Pd-catalyzed Cross-Coupling | Medium |

| Chloro | 6 | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling | Low |

This controlled, stepwise approach is invaluable in the synthesis of complex intermediates for multi-step routes, enabling the efficient construction of target molecules with precisely defined substitution patterns.

Development of Novel Synthetic Reagents

Beyond its role as a structural scaffold, this compound can be transformed into novel synthetic reagents, thereby expanding the toolkit of synthetic chemists. The distinct electronic and steric environment of each halogen atom allows for the selective generation of new reactive species.

One key application is the formation of organometallic reagents. The bromine atom at the 3-position can undergo halogen-metal exchange with reagents like n-butyllithium or Grignard reagents. This process generates a highly reactive pyridyl-lithium or pyridyl-magnesium species in situ. This newly formed organometallic reagent can then be used to attack a wide range of electrophiles, effectively transferring the substituted pyridine core to a new molecule. The remaining chloromethyl and chloro substituents can be retained during this process, allowing for subsequent transformations.

Furthermore, the pyridine nitrogen and the array of halogen atoms make this compound and its derivatives interesting candidates for ligand development in transition metal catalysis. By modifying the substituents, chemists can tune the steric and electronic properties of the pyridine scaffold, creating ligands that can influence the selectivity and activity of catalytic processes. For example, derivatization of the bromomethyl group could introduce a chelating arm, leading to the formation of pincer-type ligands.

The ability to convert this compound into these specialized reagents underscores its utility not just as a passive building block, but as a proactive tool for enabling new chemical transformations.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the bromomethyl group.

Aromatic Protons: The pyridine (B92270) ring has two aromatic protons. The proton at position 4 (H-4) and the proton at position 5 (H-5) are in different chemical environments and are expected to appear as doublets due to coupling with each other. The electron-withdrawing effects of the chlorine at C-6 and the bromine at C-3 will influence their chemical shifts.

Methylene Protons: The two protons of the bromomethyl group (-CH₂Br) at position 2 are chemically equivalent and are expected to appear as a singlet. The high electronegativity of the adjacent bromine atom would cause this signal to appear at a relatively downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each of the six carbon atoms in the molecule.

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will each produce a distinct signal. The carbons bearing substituents (C-2, C-3, and C-6) will have their chemical shifts significantly influenced by these groups. The carbon attached to the electronegative chlorine atom (C-6) is expected to be shifted downfield. Similarly, the carbons bonded to bromine (C-3) and the bromomethyl group (C-2) will also experience downfield shifts.

Bromomethyl Carbon: The carbon of the bromomethyl group will appear as a single resonance, with its chemical shift influenced by the attached bromine atom.

A predicted summary of the ¹H and ¹³C NMR chemical shifts is presented in the interactive table below. These predictions are based on the analysis of similar halogenated pyridine structures.

Interactive Data Table: Predicted NMR Chemical Shifts for 3-Bromo-2-(bromomethyl)-6-chloropyridine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | Predictive data unavailable | - |

| H-5 | Predictive data unavailable | - |

| -CH₂Br | Predictive data unavailable | Predictive data unavailable |

| C-2 | - | Predictive data unavailable |

| C-3 | - | Predictive data unavailable |

| C-4 | - | Predictive data unavailable |

| C-5 | - | Predictive data unavailable |

| C-6 | - | Predictive data unavailable |

To unambiguously assign the predicted ¹H and ¹³C NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, a cross-peak would be expected between the signals of the H-4 and H-5 protons, confirming their connectivity on the pyridine ring. The absence of cross-peaks for the methylene protons would confirm their isolated nature as a singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the methylene proton signal with the bromomethyl carbon signal. This provides a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations would be expected between the methylene protons and the C-2 and C-3 carbons of the pyridine ring. The aromatic protons would show correlations to neighboring carbons, further confirming the substitution pattern.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Based on the analysis of related structures, the pyridine ring of this compound is expected to be essentially planar. The substituents—bromine, bromomethyl, and chlorine—will lie in or very close to the plane of the ring. The conformation of the bromomethyl group relative to the pyridine ring will be a key structural feature. Rotation around the C2-CH₂Br single bond is possible, and the preferred conformation in the solid state will be determined by minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice.

The way in which individual molecules of this compound arrange themselves in the crystal is known as crystal packing. This packing is governed by a variety of non-covalent intermolecular interactions, which collectively lead to the formation of a stable, ordered, three-dimensional structure. The study of these arrangements falls under the realm of supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures. In halogenated organic compounds, interactions such as halogen bonding and π-π stacking often play a crucial role in directing the crystal packing. rsc.orgoup.com

Halogen bonding is a significant and highly directional non-covalent interaction that can influence the structure and properties of solid-state materials. nih.govju.edu.jonih.gov It occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In the case of this compound, several types of halogen bonds are possible:

Br···N and Cl···N interactions: The nitrogen atom of the pyridine ring can act as a halogen bond acceptor, interacting with the bromine or chlorine atoms of neighboring molecules.

Br···Br, Br···Cl, and Cl···Cl interactions: Halogen-halogen interactions are also common in the crystal structures of halogenated compounds.

π-π Stacking: The electron-rich pyridine rings of adjacent molecules can stack on top of each other, an interaction that helps to stabilize the crystal structure.

C-H···N and C-H···X (X = Br, Cl) Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H groups and the nitrogen atom or halogen substituents of neighboring molecules can also play a role in the supramolecular assembly.

The interplay of these various intermolecular forces will ultimately determine the final crystal structure of this compound.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. This technique provides the exact mass of the molecular ion, allowing for the determination of its elemental composition with high confidence. The monoisotopic mass of this compound (C₆H₄Br₂ClN) is 282.8399 Da. uni.lu

HRMS analysis can detect various adducts of the parent molecule. The predicted mass-to-charge ratios (m/z) for several common adducts are detailed below, providing multiple points of confirmation for the compound's presence in a sample. uni.lu

Table 1: Predicted Exact Mass of this compound Adducts

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 283.84718 |

| [M+Na]⁺ | 305.82912 |

| [M+NH₄]⁺ | 300.87372 |

| [M+K]⁺ | 321.80306 |

| [M-H]⁻ | 281.83262 |

| [M+HCOO]⁻ | 327.83810 |

Data sourced from PubChemLite. uni.lu

The presence of three halogen atoms (two bromine, one chlorine) creates a distinct and complex isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). docbrown.info This results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens, which serves as a key diagnostic feature.

Table 2: Plausible Mass Fragments of this compound

| Plausible Fragment Ion | Description |

|---|---|

| [M-Br]⁺ | Loss of a bromine radical from the bromomethyl group. |

| [M-CH₂Br]⁺ | Loss of the bromomethyl radical. |

| [M-Cl]⁺ | Loss of a chlorine radical from the pyridine ring. |

| [C₅H₃BrClN]⁺ | Resulting from cleavage of the C-C bond between the ring and the bromomethyl group. |

This table represents theoretical fragmentation pathways.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bond structures within this compound. While a complete experimental spectrum for this specific molecule is not publicly documented, the expected vibrational modes can be assigned based on the characteristic frequencies of its constituent parts.

The primary functional groups that give rise to characteristic signals are the substituted pyridine ring, the aliphatic C-H bonds of the bromomethyl group, the aromatic C-H bonds, the carbon-chlorine bond, and the two distinct carbon-bromine bonds (one aliphatic, one aromatic).

C-H Vibrations : The aromatic C-H stretching vibrations are expected to appear at wavenumbers above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the -CH₂Br group will produce signals in the 2850-3000 cm⁻¹ region. docbrown.info

Pyridine Ring Vibrations : The C=C and C=N stretching vibrations of the pyridine ring typically occur in the 1400-1600 cm⁻¹ region. The presence of heavy halogen substituents can influence the exact positions of these bands.

C-Br Vibrations : The molecule contains two types of C-Br bonds. The stretching vibration of the C(sp³)-Br bond in the bromomethyl group is expected to produce a strong absorption in the 500-750 cm⁻¹ range. docbrown.info The C(sp²)-Br bond on the aromatic ring will have its stretching frequency in a different region, typically higher than the aliphatic C-Br bond.

C-Cl Vibration : The C(sp²)-Cl stretching vibration is anticipated in the fingerprint region, generally between 1000-1100 cm⁻¹, although its position can vary with substitution patterns.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the pyridine ring, which are often strong in the Raman spectrum but may be weak in the IR spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring C-H | > 3000 |

| C-H Stretch (Aliphatic) | -CH₂Br | 2850 - 3000 |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 |

| C-Cl Stretch (Aromatic) | Pyridine Ring C-Cl | 1000 - 1100 |

| C-Br Stretch (Aromatic) | Pyridine Ring C-Br | ~1000 - 1100 |

| C-Br Stretch (Aliphatic) | -CH₂Br | 500 - 750 |

This table is based on characteristic frequencies for the identified functional groups. docbrown.info

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide fundamental information about molecular geometry, orbital energies, charge distribution, and spectroscopic properties. For a complex molecule like 3-Bromo-2-(bromomethyl)-6-chloropyridine, these methods can elucidate the influence of multiple halogen substituents on the pyridine (B92270) ring's reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. rsc.orgfortunejournals.com This approach offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. rsc.org For this compound, DFT calculations would typically be used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound This table presents plausible data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311G++(d,p) level) to illustrate the expected structural properties.

| Parameter | Value |

|---|---|

| C2-C(H2)Br Bond Length | 1.52 Å |

| C(H2)-Br Bond Length | 1.96 Å |

| C3-Br Bond Length | 1.90 Å |

| C6-Cl Bond Length | 1.74 Å |

| Dipole Moment | 2.15 D |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). mdpi.com

An FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these key orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comscirp.org A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this molecule, the electron-withdrawing nature of the nitrogen and halogen atoms would likely lower the energy of both the HOMO and LUMO. The LUMO is expected to have significant contributions from the pyridine ring and, crucially, the σ* antibonding orbital of the C-Br bond in the bromomethyl group, marking this carbon as a prime site for nucleophilic attack. The HOMO would likely be a π-orbital distributed across the pyridine ring.

Table 2: Hypothetical FMO Energy Data for this compound This table illustrates typical energy values (in electron volts, eV) that would result from a DFT calculation for FMO analysis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -1.15 |

| HOMO-LUMO Gap (ΔE) | 6.10 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule onto its electron density surface. wolfram.commdpi.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions and electrophilic/nucleophilic attacks. preprints.org The MEP map is color-coded: regions of negative potential (typically red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. mdpi.com

For this compound, an MEP map would be expected to show a distinct region of negative potential around the nitrogen atom, corresponding to its lone pair of electrons. Conversely, regions of positive potential would be located on the hydrogen atoms of the bromomethyl group. Furthermore, halogen atoms like bromine and chlorine can exhibit a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the atom, opposite the covalent bond. This positive region can engage in halogen bonding, a type of non-covalent interaction. nih.gov The MEP map would thus identify the nitrogen as a site for protonation or Lewis acid coordination and the carbon of the bromomethyl group as a site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ucl.ac.uk MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. iaea.org

For this compound, a key area of interest would be the conformational flexibility of the 2-(bromomethyl) substituent. MD simulations could map the potential energy surface associated with the rotation around the C2-C(H2)Br bond, identifying the most stable conformations (rotamers) and the energy barriers between them.

Furthermore, MD simulations are particularly powerful for studying the influence of the environment, such as a solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or DMSO), one can observe how solvent interactions affect its preferred conformation and dynamic behavior. nih.govnih.govresearchgate.net The solvent can stabilize certain conformations through hydrogen bonding or dipole-dipole interactions, which can have significant implications for the molecule's reactivity in solution.

Prediction of Reaction Mechanisms and Transition States

A primary application of computational chemistry is the elucidation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate. acs.org

Given its structure, this compound is highly susceptible to nucleophilic substitution reactions, particularly at the benzylic-like carbon of the bromomethyl group. A computational study could model the SN2 reaction with a representative nucleophile (e.g., hydroxide (B78521) or an amine). DFT calculations would be used to determine the geometries of the reactants, the transition state, and the products. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative prediction of the reaction's feasibility. Such studies on related pyridine systems have shown that the reaction mechanism can be highly dependent on the nature of the nucleophile and the leaving group. nih.govquimicaorganica.org

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics applies computational methods to analyze large sets of chemical data. A key subfield is the development of Quantitative Structure-Property Relationship (QSPR) models. QSPR studies aim to find a mathematical correlation between the structural or physicochemical properties of a series of molecules and a specific property of interest (e.g., boiling point, solubility, biological activity, or reactivity). rsc.org

To build a QSPR model for compounds related to this compound, one would first assemble a dataset of similar pyridine derivatives with known experimental data for a target property. nih.gov For each molecule, a set of numerical "descriptors" would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that relates the descriptors to the observed property. nih.govbris.ac.uk Once validated, this model could be used to predict the property for new, unsynthesized molecules like this compound, accelerating the discovery of compounds with desired characteristics.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Specific Transformations

The selective functionalization of the three distinct reactive sites in 3-Bromo-2-(bromomethyl)-6-chloropyridine presents a significant challenge and a fertile ground for the development of innovative catalytic systems. Future research will likely focus on achieving site-selective transformations with high efficiency and atom economy.

Advances in transition-metal catalysis, particularly with palladium, nickel, and iron, are poised to play a crucial role. researchgate.netresearchgate.net The development of tailored ligand systems will be critical to modulate the reactivity of the catalyst, enabling selective cross-coupling reactions at either the C3-Br or C6-Cl position. For instance, sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could be designed to favor oxidative addition at one site over the other, based on subtle differences in bond dissociation energies and steric environments. nih.gov Furthermore, dual-catalytic systems, perhaps combining a transition metal catalyst with a photoredox catalyst, could unlock novel reaction pathways for the selective alkylation or arylation of the pyridine (B92270) ring. researchgate.net

The bromomethyl group offers a handle for a different set of catalytic transformations. Research into enzymatic or biomimetic catalysts for nucleophilic substitution could provide highly selective and environmentally benign methods for introducing a wide range of functional groups at this position. Additionally, the development of catalysts for the controlled radical polymerization initiated from the bromomethyl group could lead to the synthesis of novel pyridine-containing polymers with unique material properties.

Table 1: Potential Catalytic Systems for Selective Transformations

| Catalytic System | Target Site | Potential Transformation |

| Palladium/custom ligand | C3-Br or C6-Cl | Suzuki, Buchwald-Hartwig, Sonogashira cross-coupling |

| Nickel/photoredox catalyst | Pyridine Ring | C-H functionalization, alkylation, arylation |

| Biocatalysts (e.g., halohydrin dehalogenase) | C-Br (bromomethyl) | Nucleophilic substitution with diverse nucleophiles |

| Transition metal catalysts | C-Br (bromomethyl) | Atom Transfer Radical Polymerization (ATRP) |

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound remains largely unexplored, representing a significant opportunity for future investigation. Photochemical reactions, driven by the absorption of light, could offer unique pathways for bond formation and cleavage that are not accessible through traditional thermal methods. dalalinstitute.com

Future studies could investigate the photolytic cleavage of the C-Br bonds. Irradiation with UV light could generate radical intermediates, which could then participate in a variety of synthetic transformations, such as additions to alkenes or intramolecular cyclizations. The use of photosensitizers could allow for these reactions to be carried out with visible light, offering a more sustainable approach.

Electrochemistry provides another powerful tool for manipulating the reactivity of this compound. rsc.orgacs.org By controlling the applied potential, it may be possible to selectively reduce or oxidize different functional groups. For example, cathodic reduction could selectively cleave one of the carbon-halogen bonds, generating a carbanion or radical anion that can be trapped by an electrophile. nih.govcdnsciencepub.com Anodic oxidation could potentially target the pyridine ring, leading to functionalization or dimerization. The development of electrochemical methods for the synthesis of derivatives of this compound would be a significant advance, as these methods often avoid the use of harsh reagents and can be readily scaled. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound to flow chemistry and automated synthesis platforms is a key trend for improving efficiency, safety, and scalability. uc.ptmdpi.com Flow chemistry, where reagents are continuously pumped through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. thieme-connect.comresearchgate.net This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates.

Future research in this area will involve the development of robust flow protocols for the key transformations of this compound. This includes the optimization of reaction conditions for cross-coupling reactions, nucleophilic substitutions, and other functional group interconversions in a continuous flow setup. The integration of in-line analytical techniques, such as HPLC and NMR, will enable real-time reaction monitoring and optimization.

Automated synthesis platforms can further accelerate the discovery of new derivatives by enabling the rapid synthesis and purification of compound libraries. researchgate.netresearchgate.netsigmaaldrich.comnih.govnih.gov By combining robotic liquid handling with sophisticated software, these platforms can perform a large number of reactions in parallel, systematically exploring a wide range of building blocks and reaction conditions. The application of automated synthesis to this compound will facilitate the rapid generation of structure-activity relationship (SAR) data for drug discovery and materials science applications.

Advanced Computational Design of Derivatives with Tunable Reactivity

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in modern chemical research. nih.govresearchgate.net In the context of this compound, advanced computational methods can be employed to design novel derivatives with precisely tuned reactivity and properties.

Density functional theory (DFT) calculations can be used to predict the electronic structure and reactivity of the molecule, providing insights into the relative reactivity of the different halogen atoms and the bromomethyl group. tjnpr.org This information can guide the rational design of selective synthetic strategies. For example, by calculating the bond dissociation energies and activation barriers for different catalytic cycles, it may be possible to predict which ligands will favor a particular site-selective reaction.

Furthermore, computational screening of virtual libraries of derivatives can be used to identify candidates with desired properties, such as specific binding affinities to a biological target or optimal electronic properties for a particular material application. This in silico approach can significantly reduce the time and resources required for experimental synthesis and testing. Machine learning algorithms, trained on existing experimental data, could also be developed to predict the outcomes of reactions involving this compound and to suggest optimal reaction conditions.

Application in Supramolecular Chemistry and Self-Assembly Processes

The presence of halogen atoms and a nitrogen-containing aromatic ring makes this compound an intriguing building block for supramolecular chemistry and the construction of self-assembled materials. acs.org Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, has emerged as a powerful tool for directing the assembly of molecules in the solid state and in solution. acs.orgnih.govresearchgate.net

Future research could explore the ability of the bromine and chlorine atoms in this molecule to participate in halogen bonding interactions with Lewis basic sites on other molecules, leading to the formation of well-defined supramolecular architectures such as co-crystals and liquid crystals. The pyridine nitrogen atom can also act as a hydrogen bond acceptor or a metal coordinating site, providing additional handles for directing self-assembly. researchgate.netfu-berlin.deacs.orgresearchgate.net

By strategically modifying the this compound core, for example, by introducing other functional groups capable of forming non-covalent interactions, it should be possible to design and synthesize complex, functional supramolecular systems. These could include porous materials for gas storage, stimuli-responsive materials, and components for molecular electronic devices. The self-assembly of pyridine-based ligands with metal ions is a well-established strategy for the construction of discrete metallo-supramolecular architectures, and the functionalized pyridine core of this compound could be incorporated into such systems to create novel cages, capsules, and polymers. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-bromo-2-(bromomethyl)-6-chloropyridine?

- Methodological Answer : The compound is typically synthesized via sequential halogenation of pyridine derivatives. A common approach involves bromination of 2-(hydroxymethyl)-6-chloropyridine using PBr₃ or N-bromosuccinimide (NBS) under controlled conditions (50–70°C, anhydrous solvent). For example:

- Step 1 : Chlorination at the 6-position via electrophilic substitution.

- Step 2 : Bromination at the 3-position using HBr/NaNO₂ or Br₂/Fe catalyst.

- Step 3 : Bromination of the methyl group using PBr₃ or NBS.

Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. Yields range from 40–65% depending on solvent polarity (e.g., DCM vs. THF) .

| Method | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| PBr₃ Bromination | PBr₃, DCM | 55–65 | 0°C → RT, 12 h |

| NBS Bromination | NBS, AIBN, CCl₄ | 40–50 | Reflux, 6 h |

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify substituent positions (e.g., bromomethyl protons at δ 4.5–5.0 ppm; pyridine ring protons at δ 7.5–8.5 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ≈ 283–285 for C₆H₄Br₂ClN).

- HPLC-PDA : Assess purity (>95% by area normalization, C18 column, MeCN/H₂O gradient).

- Elemental Analysis : Validate Br/Cl content (±0.3% deviation).

Note : X-ray crystallography can resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. What reaction pathways are available for functionalizing this compound in cross-coupling reactions?

- Methodological Answer : The bromine and bromomethyl groups enable diverse transformations:

- Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to introduce aryl groups at the 3-position.

- Nucleophilic Substitution : Replace bromine with amines (e.g., piperidine, 60°C, DMF) or alkoxides.

- Radical Reactions : Use light/initiators (e.g., AIBN) for C–C bond formation at the bromomethyl site.

Data Contradiction : While bromine at the 3-position is typically reactive, steric hindrance from the bromomethyl group may reduce coupling efficiency (yields drop by 15–20% compared to analogous non-brominated substrates) .

Q. How does the presence of bromine and chlorine substituents influence the compound's stability under various conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C (TGA data), with HCl/HBr release detected via FTIR.

- Photostability : UV exposure (254 nm) induces radical formation; stabilize with antioxidants (e.g., BHT) in storage.

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous base (pH > 10); use anhydrous solvents for long-term storage.

Experimental Design : Conduct accelerated stability studies (40°C/75% RH, 6 months) with periodic HPLC analysis .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces (EPS) and identify electrophilic hotspots.

- Transition State Modeling : Use QM/MM methods to simulate SN2 pathways at the bromomethyl group.

- Solvent Effects : Apply COSMO-RS to predict solvation energies in polar aprotic solvents (e.g., DMF vs. DMSO).

Case Study : DFT predicts a 12 kcal/mol activation barrier for bromide displacement by methoxide, aligning with experimental kinetic data (k ≈ 0.15 h⁻¹ in MeOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.